molecular formula C14H16N2O B1440703 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone CAS No. 1086393-55-6

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone

Cat. No.: B1440703
CAS No.: 1086393-55-6
M. Wt: 228.29 g/mol
InChI Key: OWECBMRVJKRHBT-UHFFFAOYSA-N
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Description

Structural Classification Within the Quinoline Family

Quinoline derivatives are classified based on substitution patterns and fused ring systems. 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belongs to the 2-quinolinone subclass, where a ketone group replaces the hydroxyl group at the 2-position of the quinoline core. Key structural features include:

Feature Description
Core structure Quinoline (benzene fused with pyridine) with a ketone at C2.
Substituent Pyrrolidin-1-ylmethyl group at C4.
Hybridization Combines aromatic (quinoline) and aliphatic (pyrrolidine) moieties.

The pyrrolidine group introduces conformational flexibility, while the quinolinone core contributes to π-π stacking interactions, a trait exploited in drug design. Compared to simpler quinolines like chloroquine, this compound’s substitution at C4 enhances its potential for targeted molecular interactions.

Historical Context of Quinoline Derivative Development

Quinoline chemistry emerged in the 19th century with the isolation of quinine from cinchona bark. Synthetic quinoline derivatives gained prominence in the 20th century, driven by antimalarial research. The development of this compound reflects advances in:

  • Regioselective substitution : Modern methods like microwave-assisted synthesis and transition-metal catalysis enable precise functionalization at C4.
  • Diversity-oriented synthesis : The compound is part of libraries exploring substituent effects on bioactivity.
  • Structural hybridization : Incorporating pyrrolidine aligns with trends in enhancing pharmacokinetic properties.

For example, Madrid et al. (2005) demonstrated that substitutions on the quinoline B-ring significantly influence antimalarial activity, paving the way for analogs like this compound.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of heterocycles to optimize physicochemical and biological properties. Its significance includes:

  • Drug discovery : Quinolinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. The pyrrolidine moiety may enhance blood-brain barrier penetration, relevant to CNS-targeted therapies.
  • Synthetic methodology : Its preparation involves:
    • Mannich reactions : Introducing the pyrrolidinylmethyl group via amine-formaldehyde condensations.
    • POCl3-mediated chlorination : Converting hydroxyl groups to chlorides for subsequent nucleophilic substitutions.
General synthesis steps (simplified):  
1. Condensation of aniline derivatives with Meldrum’s acid to form quinolinone cores.  
2. Mannich reaction with pyrrolidine and formaldehyde to install the C4 substituent.  
  • Material science : The conjugated quinoline system supports applications in organic electronics, while the pyrrolidine group aids solubility.

In recent studies, analogs of this compound showed promise as kinase inhibitors and antimicrobial agents, underscoring its versatility.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECBMRVJKRHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695034
Record name 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-55-6
Record name 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Conditions and Findings

  • Starting Material : Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate or kynurenic acid amides.
  • Amines Used : Secondary amines including pyrrolidine, piperidine, and morpholine.
  • Formaldehyde Source : Aqueous formaldehyde solution (typically 22%).
  • Solvents Tested : Acetonitrile, N,N-dimethylformamide, ethanol, and 1,4-dioxane.
  • Optimal Conditions : Reflux in 1,4-dioxane at 110 °C for 5 hours.
  • Reaction Outcome : Formation of aminoalkylated quinolinone derivatives with high regioselectivity and good yields.

Key Observations

  • The reaction proceeds via aminoalkylation at the quinolinone ring, favoring the oxo form (quinolin-4(1H)-one) over the enol tautomer.
  • The reaction medium is sufficiently basic to hydrolyze ester groups when present.
  • Pyrrolidine as the secondary amine leads to effective substitution, yielding the target 4-(pyrrolidin-1-ylmethyl)quinolinone derivatives.
  • Amidation followed by aminoalkylation sequence improves yields compared to the reverse order.

Representative Reaction Scheme

Step Reagents & Conditions Product Description Yield (%) Notes
1 Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate + Pyrrolidine + Formaldehyde (22%) Reflux in 1,4-dioxane at 110 °C for 5 h 70-80 Aminoalkylation at C-4 position
2 Hydrolysis of ester under basic conditions Conversion to carboxylic acid derivative - Occurs during reaction

Alternative Synthetic Routes Involving Quinazolinone Intermediates

Although quinazolinone derivatives are structurally related, their synthetic routes provide insight into methodologies applicable to quinolinones.

  • Amidation of anthranilic acid esters with chloroacetyl chloride followed by reaction with secondary amines (including pyrrolidine) can yield aminoalkylated intermediates.
  • Cyclization using hydrazine hydrate in n-butanol under reflux conditions affords quinazolinone derivatives.
  • Aminoalkylation can be performed on quinazolinone intermediates using formaldehyde and secondary amines under reflux, yielding substituted quinolinone analogs.

Detailed Data Table Summarizing Preparation Methods

Method Starting Material Amines Used Solvent(s) Temperature Reaction Time Yield (%) Key Notes Reference
Modified Mannich reaction Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate Pyrrolidine 1,4-Dioxane 110 °C (reflux) 5 h 70-80 Aminoalkylation at C-4; hydrolysis of ester occurs
Amidation + Cyclization + Aminoalkylation Anthranilic acid ester derivatives Pyrrolidine n-Butanol, benzene Reflux Overnight Moderate Amidation then aminoalkylation gives higher yields
Hydrazide formation + Aminoalkylation N-substituted quinolone esters Pyrrolidine Ethanol 78 °C (reflux) 10 h Moderate Hydrazide intermediate formation followed by substitution

Research Findings and Mechanistic Insights

  • Regioselectivity : The aminoalkylation occurs selectively at the 4-position of the quinolinone ring due to the electron density and steric factors.
  • Tautomeric Form : NMR studies confirm the dominance of the quinolin-4(1H)-one form over the enol tautomer in the products.
  • Reaction Medium : The basicity of the reaction medium influences side reactions such as ester hydrolysis.
  • Reaction Sequence : Amidation prior to aminoalkylation tends to improve overall yields compared to the reverse sequence.
  • Solvent Effects : 1,4-Dioxane as a solvent under reflux provides optimal conditions for the Mannich-type reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone exhibit significant anticancer properties. For instance, derivatives synthesized through Mannich reactions have shown promising cytotoxicity against several cancer cell lines. A notable study reported that a related compound demonstrated an IC50 value of 1.539 µM against A549 cells, indicating strong potential as an anticancer agent .

In molecular docking studies, these compounds have shown favorable interactions with the epidermal growth factor receptor (EGFR), suggesting mechanisms of action that warrant further exploration for developing effective cancer therapies .

Antimicrobial Activity

The quinolinone scaffold is well-known for its antimicrobial properties. Various derivatives have been documented to possess antibacterial and antifungal activities. For example, quinolin-4-one derivatives have been marketed as antibiotics and are effective against various pathogens, including those resistant to conventional treatments .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer1.539 (A549)
6-(Pyrrolidin-1-yl)quinolineNeuroprotectionNot specified
4-AminoquinolineAntimalarialVaries
4-Hydroxy-3-(substituted-1-ylmethyl)Anticancer1.732 (K562)

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of derivatives of this compound against lung cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of quinolinone derivatives for antimicrobial activity. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

  • Lipophilicity : Pyrrolidine-methyl substitution increases logP compared to hydroxyl or carbonyl substituents, enhancing blood-brain barrier permeability .
  • Acid-Base Behavior : The pyrrolidine group (pKa ~11.5) contributes to basicity, whereas 4-hydroxy derivatives (pKa ~7–8) are more acidic .
  • Stability : Pyrrolidine-methyl derivatives exhibit superior stability in physiological pH compared to esters or thiones .
Table 2: Bioactivity Comparison
Compound Target Activity Potency (IC₅₀ or ED₅₀) Mechanism of Action
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone Hypothetical CNS modulation Not reported Likely sigma receptor agonism or dopamine autoreceptor activation
UK-61,260 Cardiac stimulation (inotropic activity) 0.125 mg/kg (dog model) Phosphodiesterase III inhibition; increases cAMP levels
34b Antidepressant 30 mg/kg (mouse forced-swimming test) Sigma receptor agonism, reducing immobility time
Compound 11 Antimicrobial MIC: 8–16 µg/mL (bacterial strains) Disruption of microbial cell wall synthesis via C=O and C=N interactions

Structure-Activity Relationship (SAR) Insights

Substitution at 4-position :

  • Pyrrolidine-methyl enhances CNS penetration but may reduce solubility.
  • Hydroxyl groups (e.g., compound 11) improve hydrogen bonding but limit bioavailability .

Heterocyclic Appendages :

  • Imidazole (UK-61,260) or piperazine (34b) groups confer target selectivity (e.g., cardiac vs. CNS receptors) .

Electron-Withdrawing Groups: Carbonyl or cyano substituents (e.g., compound 11) enhance antimicrobial activity by polar interactions .

Biological Activity

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is a chemical compound characterized by its quinoline core and a pyrrolidine substituent. This unique structure suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents. The compound's molecular formula is C13H14N2O, and it has been investigated for various biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.

Chemical Structure and Synthesis

The compound features a quinolinone ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step processes that allow for the modification of the quinolinone moiety to enhance biological activity.

Synthesis Overview

The synthesis generally includes:

  • Formation of the quinolinone core.
  • Introduction of the pyrrolidine group through various methods such as Mannich reactions.
  • Purification steps to yield high-purity compounds suitable for biological testing.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antibacterial properties. In vitro studies have shown that this compound may demonstrate activity against various bacterial strains, including multidrug-resistant organisms.

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus0.25Strong
Escherichia coli0.5Moderate
MRSA<0.25Excellent

The presence of the pyrrolidine moiety enhances binding affinity to bacterial targets, making this compound a candidate for further development against resistant strains .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity. Studies reveal that certain derivatives exhibit significant inhibitory effects on fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .

Antimalarial Activity

The compound has also been explored for its antimalarial properties. Similar quinoline derivatives are known for their efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary data indicate that this compound may possess antiplasmodial activity with low micromolar EC50 values .

Compound EC50 (μM) Activity
This compound<5Promising
Standard Antimalarial (CQ)0.5Reference Control

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells.

Cell Line IC50 (μM) Comparison
A5491.539Lower than Paclitaxel (0.3 μM)
K5621.732Comparable to standard treatments

Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, indicating its potential as a lead compound for further drug development .

Q & A

Q. How do formulation variables affect the compound’s stability and bioavailability?

  • Salt formation : Mesylate or hydrochloride salts improve aqueous solubility (e.g., 34c mesylate: >10 mg/mL in PBS) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability by bypassing first-pass metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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